molecular formula C17H26N4 B12748014 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole CAS No. 88837-36-9

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole

Katalognummer: B12748014
CAS-Nummer: 88837-36-9
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: NDELKCRLNGLXQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is a complex organic compound that features both an indazole and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dimethylpiperidine, which can be synthesized by the reduction of 2,6-dimethylpyridine

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is unique due to its combination of the indazole and piperidine moieties, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

88837-36-9

Molekularformel

C17H26N4

Molekulargewicht

286.4 g/mol

IUPAC-Name

1-[3-(2,6-dimethylpiperidin-1-yl)propyl]indazol-3-amine

InChI

InChI=1S/C17H26N4/c1-13-7-5-8-14(2)20(13)11-6-12-21-16-10-4-3-9-15(16)17(18)19-21/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19)

InChI-Schlüssel

NDELKCRLNGLXQT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1CCCN2C3=CC=CC=C3C(=N2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.